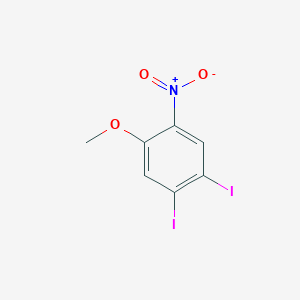

1,2-Diiodo-4-methoxy-5-nitrobenzene

Description

1,2-Diiodo-4-methoxy-5-nitrobenzene is a halogenated aromatic compound featuring two iodine atoms at the 1- and 2-positions, a methoxy group at the 4-position, and a nitro group at the 5-position. Its molecular formula is C₇H₅I₂NO₃, with a calculated molecular weight of 406.93 g/mol. The compound’s structure combines electron-withdrawing (nitro, iodine) and electron-donating (methoxy) groups, creating unique electronic effects that influence reactivity and stability.

The iodine substituents likely require specialized halogenation steps, such as electrophilic substitution or metal-catalyzed coupling.

Properties

CAS No. |

920504-08-1 |

|---|---|

Molecular Formula |

C7H5I2NO3 |

Molecular Weight |

404.93 g/mol |

IUPAC Name |

1,2-diiodo-4-methoxy-5-nitrobenzene |

InChI |

InChI=1S/C7H5I2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 |

InChI Key |

WOLKERAZKXPFGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diiodo-4-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2-diiodo-4-methoxybenzene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-4-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing and electron-donating groups on the benzene ring.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride.

Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products

Reduction: 1,2-Diiodo-4-methoxy-5-aminobenzene.

Oxidation: 1,2-Diiodo-4-carboxy-5-nitrobenzene.

Scientific Research Applications

1,2-Diiodo-4-methoxy-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of halogenated aromatic compounds on biological systems.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-diiodo-4-methoxy-5-nitrobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro) and electron-donating groups (methoxy) on the benzene ring influences its reactivity and the pathways it follows in chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs (Table 1) include halogenated nitrobenzenes and substituted diamines. Differences in substituents (halogen type, methoxy vs. methyl/amino groups) critically alter physicochemical properties and applications.

Table 1: Comparative Structural and Physical Properties

Reactivity and Stability

- Halogen Effects : The iodine atoms in this compound confer higher molecular weight and polarizability compared to bromo analogs (e.g., 1,2-Dibromo-4-methyl-5-nitrobenzene). Iodine’s weaker C-I bond (vs. C-Br) increases susceptibility to nucleophilic substitution, making it reactive in cross-coupling reactions .

- Nitro Group : The electron-withdrawing nitro group at position 5 enhances electrophilic substitution resistance but stabilizes negative charges in intermediates.

- Methoxy vs. Methyl/Amino Groups: The methoxy group’s electron-donating nature (+M effect) may activate certain positions for substitution, contrasting with methyl (weak +I effect) or amino (-NH₂, strong +M) groups in analogs .

Research Findings and Challenges

- Synthetic Challenges : Introducing iodine atoms requires precise conditions to avoid over-halogenation or decomposition. highlights the instability of diamine intermediates, suggesting similar handling precautions for nitro-iodo compounds .

- Toxicity and Safety : Iodinated aromatics may pose higher toxicity risks than bromo or methyl analogs. While specific data is absent, proper ventilation and PPE are recommended during synthesis.

Biological Activity

1,2-Diiodo-4-methoxy-5-nitrobenzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two iodine atoms, a methoxy group (-OCH₃), and a nitro group (-NO₂) on a benzene ring. The molecular formula is C₇H₆I₂N O₂, and its structure can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds with nitro and halogen substituents can induce oxidative stress through ROS generation. This process may lead to apoptosis in cancer cells by disrupting mitochondrial function.

- Inhibition of Enzymatic Activity : The presence of halogens often enhances the ability of compounds to interact with enzymes. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Pharmacological Effects

This compound has been evaluated for various pharmacological effects:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Antimicrobial Properties : The iodinated derivatives often display antimicrobial activity, potentially useful in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures:

- Anticancer Activity in Cell Lines : A study reported that compounds with similar substituents exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating significant cytotoxicity .

- Mechanistic Insights : Research has demonstrated that halogenated nitro compounds can induce apoptosis through ROS-mediated pathways. In one case, a derivative showed increased ROS levels leading to cell death in MCF-7 cells .

- Comparative Analysis : A comparative study highlighted the enhanced activity of iodinated compounds over their brominated counterparts in inhibiting tumor growth. The presence of iodine was associated with increased lipophilicity and better cell membrane penetration .

Table 1: Biological Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 20 | ROS generation |

| Related Iodinated Compound | A549 | 15 | Tubulin polymerization inhibition |

| Brominated Analog | MCF-7 | 30 | ROS generation |

Table 2: Comparative Study Results

| Compound Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Iodinated | High | Moderate |

| Brominated | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.